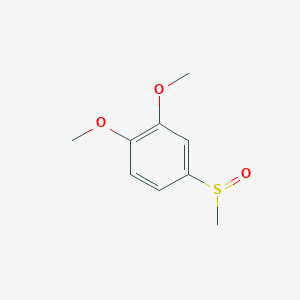

3,4-Dimethoxyphenylmethylsulfoxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38417-24-2 |

|---|---|

Molecular Formula |

C9H12O3S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

1,2-dimethoxy-4-methylsulfinylbenzene |

InChI |

InChI=1S/C9H12O3S/c1-11-8-5-4-7(13(3)10)6-9(8)12-2/h4-6H,1-3H3 |

InChI Key |

COURQMHDWHECPY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)C)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3,4 Dimethoxyphenylmethylsulfoxide and Analogues

Established Synthetic Pathways for Arylsulfoxide Core Structures

The most direct and widely employed method for synthesizing arylsulfoxides, including 3,4-Dimethoxyphenylmethylsulfoxide, is the controlled oxidation of the corresponding aryl sulfides. jchemrev.comacs.org This transformation is a cornerstone of organosulfur chemistry, with a variety of reagents and conditions developed to achieve high chemoselectivity and prevent over-oxidation to the sulfone. jchemrev.comresearchgate.net

Historically, strong oxidants such as nitric acid and potassium permanganate (B83412) were used, but modern synthetic chemistry has shifted towards milder and more selective reagents. jchemrev.com A common approach involves the use of hydrogen peroxide (H₂O₂) in conjunction with various catalysts. organic-chemistry.org For instance, scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the mono-oxidation of alkyl-aryl sulfides with H₂O₂, demonstrating compatibility with numerous protecting groups. organic-chemistry.org Another established method is the Lewis acid-catalyzed sulfonylation of arenes with thionyl chloride to produce diaryl sulfoxides. jchemrev.com However, this method often requires environmentally unfavorable catalysts like anhydrous aluminum chloride. jchemrev.com

The choice of oxidant and reaction conditions can be tuned to favor the formation of either the sulfoxide (B87167) or the sulfone. For example, a solvent-promoted oxidation of sulfides using molecular oxygen or air can be switched to produce sulfoxides at lower temperatures and sulfones at higher temperatures. organic-chemistry.orgnih.gov This highlights the delicate control required to achieve the desired oxidation state.

Advanced Methodologies in Organic Synthesis Applicable to this compound

Recent advancements in organic synthesis have provided more sophisticated and efficient tools for the preparation of sulfoxides like this compound. These methods focus on improving stereoselectivity, catalytic efficiency, and environmental sustainability.

Stereoselective Synthesis Techniques and Considerations

The synthesis of chiral sulfoxides is of significant interest due to their application as chiral auxiliaries and their presence in biologically active molecules. libretexts.orgmedcraveonline.comresearchgate.net The primary strategies for obtaining enantiomerically enriched sulfoxides are the asymmetric oxidation of prochiral sulfides and the nucleophilic substitution of chiral sulfinates. medcraveonline.comwiley-vch.de

The Andersen synthesis, a classic method, involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, proceeding with complete inversion of configuration at the sulfur atom. medcraveonline.com This has been a widely used approach for preparing various chiral sulfoxides. medcraveonline.com

Asymmetric oxidation of sulfides has been achieved using a variety of chiral reagents and catalysts. medcraveonline.com Chiral oxaziridines, hydroperoxides, and N-sulfonyloxaziridines can oxidize prochiral sulfides to optically active sulfoxides with varying degrees of enantioselectivity. libretexts.org Metal-based catalytic systems, particularly those involving titanium and vanadium, have proven highly effective. nih.gov For example, a modified Sharpless epoxidation reagent, [Ti(OiPr)₄/(+)-DET/tBuOOH], was one of the first systems reported for the asymmetric oxidation of sulfides to sulfoxides. medcraveonline.com The use of (R)-(+)-binaphthol as a chiral ligand in titanium-catalyzed oxidations has led to significant improvements in enantiomeric excess. medcraveonline.com

Enzyme-catalyzed reactions offer a powerful alternative for asymmetric sulfoxidation. libretexts.org Cyclohexanone monooxygenase (CHMO), a bacterial flavoenzyme, can catalyze the oxidation of prochiral thioethers with excellent enantioselectivity. libretexts.org Biocatalytic kinetic resolution of racemic sulfoxides, where one enantiomer is selectively reduced to the sulfide (B99878), has also emerged as a valuable technique. almacgroup.comfrontiersin.org Methionine sulfoxide reductase A (MsrA) has shown great promise in this area, demonstrating high enantioselectivity and broad substrate tolerance. frontiersin.org

Catalytic Approaches in Sulfoxide Synthesis

Catalytic methods are central to modern sulfoxide synthesis, offering advantages in terms of efficiency, selectivity, and sustainability. acsgcipr.org Both metal-based and organocatalytic systems have been extensively developed.

Metal-Catalyzed Sulfoxidation:

Transition metal complexes are widely used to catalyze the oxidation of sulfides. nih.govresearchgate.net A variety of d⁰ metal complexes, including those of titanium, zirconium, hafnium, vanadium, niobium, tantalum, molybdenum, and tungsten, have been investigated for their ability to activate peroxides for oxygen transfer to sulfides. nih.govacs.org The reactivity and selectivity of these catalysts can be tuned by modifying the metal center and the supporting ligands. nih.govacs.org For example, iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been reported as a practical catalyst for the gram-scale synthesis of sulfoxides using oxygen as a green oxidant. acs.org Chiral Fe(salan) complexes have also been shown to effectively catalyze the asymmetric oxidation of sulfides with hydrogen peroxide in water. organic-chemistry.org

Organocatalytic Sulfoxidation:

Organocatalysis provides a metal-free alternative for sulfoxide synthesis, often utilizing simple organic molecules to promote the reaction. organic-chemistry.org 2,2,2-Trifluoroacetophenone has been identified as a cheap and efficient organocatalyst for the selective oxidation of sulfides to sulfoxides or sulfones using hydrogen peroxide, with the product selectivity being dependent on the reaction conditions. organic-chemistry.orgorganic-chemistry.org A novel approach to chiral sulfoxides involves the asymmetric alkylation of sulfenate salts mediated by a chiral phase-transfer catalyst derived from cinchona alkaloids. acs.orgnih.gov

Principles of Green Chemistry in Synthetic Procedures (e.g., Deep Eutectic Solvents)

The principles of green chemistry are increasingly influencing the design of synthetic routes for sulfoxides, aiming to reduce waste, use less hazardous chemicals, and improve energy efficiency. researchgate.netrsc.orgucl.ac.uk A key aspect of this is the use of environmentally benign solvents and oxidants. rsc.org

Deep eutectic solvents (DESs) have emerged as promising green reaction media for oxidation reactions. rsc.orgrsc.org These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt, like choline (B1196258) chloride, with a hydrogen bond donor, such as urea (B33335) or glycerol. rsc.org DESs are often biodegradable, have low vapor pressure, and can dissolve a wide range of reactants. rsc.orgrsc.org They have been successfully employed as both solvents and catalysts in various oxidation reactions, including the oxidation of sulfides. researchgate.netbohrium.commanchester.ac.uk The use of DESs can enhance reactivity and facilitate catalyst recycling. rsc.org

The use of green oxidants like hydrogen peroxide and molecular oxygen (from air) is another important aspect of sustainable sulfoxide synthesis. rsc.orgrsc.org Photocatalysis, which uses visible light as an energy source, also represents a green and sustainable approach. rsc.org For instance, an environmentally friendly, one-pot method for the synthesis of sulfides and sulfoxides has been developed using photocatalysis with green solvents and oxygen as the oxidant. rsc.orgrsc.org

Synthesis of Analogues and Derivatives Incorporating the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group is a common structural motif in many biologically active compounds. The synthesis of analogs and derivatives of this compound often involves strategies for modifying the carbon skeleton.

Strategies for Carbon Skeleton Construction

The construction of the carbon skeleton for analogs of this compound can be achieved through various synthetic transformations. For instance, a chemoenzymatic method has been developed for the production of L-3,4-dimethoxyphenyl-alanine and its analogs from phenylpyruvate derivatives using an engineered aspartate aminotransferase. researchgate.netgenscript.com This demonstrates the potential of combining chemical and enzymatic steps to build complex molecules.

The synthesis of novel PETT (Phenylethylthiazolylthiourea) analogs incorporating the 3,4-dimethoxy phenyl ethyl group has been reported, involving the condensation of several components, including 3,4-dimethoxy phenyl ethyl thiourea. scielo.br Furthermore, the synthesis of trimethoxyphenyl-based analogs has been achieved by modifying the azalactone ring of a precursor containing a 2-(3,4-dimethoxyphenyl) group. nih.gov Another example involves the structural variation of an endothelin A-selective antagonist, leading to analogs with a 3-[2-(3,4-dimethoxyphenyl)ethoxy] side chain, which was prepared via an acid-catalyzed transetherification. nih.gov

Functional Group Transformations and Derivatization Approaches

The synthesis and modification of this compound and its analogs heavily rely on strategic functional group transformations and derivatization techniques. These approaches are crucial for both the primary synthesis of the target molecule and for its subsequent analysis and development into other valuable compounds.

A primary and fundamental functional group transformation in the synthesis of this compound is the selective oxidation of its corresponding sulfide precursor, 3,4-Dimethoxyphenylmethyl sulfide. This transformation is a cornerstone of sulfoxide chemistry but presents the significant challenge of controlling the oxidation state. researchgate.net The sulfur atom in the sulfide is susceptible to over-oxidation, leading to the formation of the corresponding sulfone as an undesired byproduct. organic-chemistry.orgjchemrev.com Consequently, a variety of reagents and methods have been developed to achieve high chemoselectivity for the sulfoxide.

Traditional oxidants like hydrogen peroxide, peroxy acids, and potassium permanganate (KMnO4) can be used, but they often require carefully controlled conditions to minimize sulfone formation. jchemrev.com In response to the need for greener and more selective methods, modern chemistry has introduced an array of specialized reagent-catalyst combinations. jchemrev.com A notable example is the use of sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in aqueous acetonitrile (B52724). organic-chemistry.org This method is presented as a catalyst-free, environmentally benign approach that selectively produces sulfoxides in high yields, offering advantages in stability, handling, and waste reduction compared to conventional aqueous NaOCl. organic-chemistry.org

The table below summarizes various approaches for the sulfide-to-sulfoxide functional group transformation.

| Oxidation Method/Reagent | Key Characteristics | Advantages | Challenges/Limitations | Reference |

| Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O) | Catalyst-free oxidation in aqueous acetonitrile. | High selectivity, high yields, environmentally benign, inexpensive, suitable for large-scale use. | Requires pH control (10-11) for optimal results. | organic-chemistry.org |

| Chromic Acid-Pyridine | Combination reagent for controlled oxidation. | Highly effective in achieving chemoselective oxidation to sulfoxides. | Use of chromium, which is a heavy metal with environmental concerns. | jchemrev.com |

| Transition Metal Catalysis | Employs catalysts (e.g., based on titanium, vanadium) with an oxidant. | Can achieve high enantioselectivity for chiral sulfoxides. | Catalyst cost, potential for metal contamination in the product. | e3s-conferences.org |

| Bio-enzyme Catalysis | Uses enzymes (e.g., monooxygenases) to catalyze the oxidation. | High stereoselectivity, operates under mild conditions, environmentally friendly. | Enzyme availability and stability can be limiting factors for industrial scale-up. | e3s-conferences.org |

| Photocatalysis | Uses visible light, a photocatalyst, and an oxidant like O₂ from the air. | Sustainable, uses green solvents (e.g., ethanol (B145695), water), mild conditions. | Scalability can be an issue, though flow chemistry systems offer a solution. | rsc.org |

Derivatization Approaches are employed to modify a compound to enhance its properties for analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netjfda-online.com Derivatization can increase a compound's volatility, improve its thermal stability, and enhance detector response. researchgate.net For a molecule like this compound, derivatization could target the sulfoxide group or hydrogens on the methyl group.

While specific derivatization protocols for this compound are not extensively documented in the literature, general principles of derivatization for related functional groups are well-established. For instance, silylation is a common technique where active hydrogens are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group, to make the analyte more volatile for GC analysis. sigmaaldrich.com Although sulfoxides lack active hydrogens for simple silylation, derivatization could proceed via reactions that transform the sulfoxide group itself or by targeting other parts of the molecule if further functionalization were present. The goal is to create a derivative with improved chromatographic behavior and a characteristic mass fragmentation pattern for identification by mass spectrometry (MS). jfda-online.comsigmaaldrich.com

Contemporary Challenges and Future Research Directions in the Synthesis of Related Compounds

The synthesis of sulfoxides, including this compound and its analogs, is an active area of research that faces several contemporary challenges, which in turn define the future directions of the field. sioc-journal.cn

Contemporary Challenges:

Chemoselectivity and Control of Oxidation: The most persistent challenge in sulfoxide synthesis is preventing over-oxidation to the sulfone. organic-chemistry.orgjchemrev.com Achieving perfect chemoselectivity requires precise control over reagents and reaction conditions, which can be difficult, especially on an industrial scale.

Asymmetric Synthesis and Enantioselectivity: Since the sulfur atom in a sulfoxide like this compound is a stereocenter, producing a single enantiomer is highly desirable, particularly for pharmaceutical applications. e3s-conferences.org Developing catalysts (chemical or enzymatic) that provide high enantiomeric excess (ee) remains a significant hurdle. rsc.org Furthermore, the accurate determination of the stereochemical outcome can be complicated by phenomena such as the self-disproportionation of enantiomers (SDE), which can lead to erroneous interpretations of a reaction's success. rsc.org

Sustainability and Green Chemistry: There is a strong industrial and academic push to develop synthetic methods that are environmentally benign. e3s-conferences.org This involves moving away from hazardous reagents (like heavy metal catalysts or strong oxidants) and solvents, reducing energy consumption, and minimizing waste. organic-chemistry.orgrsc.org

Scalability: A synthetic method that works efficiently on a laboratory scale may not be viable for large-scale industrial production. e3s-conferences.org Challenges in scalability include cost of reagents, reaction safety, and maintaining high yields and selectivity when producing larger batches. rsc.org Photocatalytic and liquid-gas phase reactions, for example, are known to have scalability issues. rsc.org

Future Research Directions:

The challenges outlined above are actively shaping the future of sulfoxide synthesis. Key areas of future research include:

Development of Novel Catalytic Systems: Research will continue to focus on discovering new and more efficient catalysts for asymmetric sulfoxidation. This includes the design of advanced transition-metal catalysts, robust organocatalysts, and engineered bio-enzymes that offer higher selectivity and activity under milder, greener conditions. e3s-conferences.orgrsc.org

Advancement of Flow Chemistry: The use of microreactor-based flow systems is a promising solution to the challenges of scalability, safety, and reproducibility. rsc.org Flow chemistry allows for precise control over reaction parameters, improves the handling of hazardous reagents, and can enhance the efficiency of photocatalytic and gas-liquid reactions, making them more suitable for large-scale synthesis. rsc.org

Innovative Green Methodologies: Future syntheses will increasingly incorporate principles of green chemistry. This includes the use of oxygen from the air as the ultimate green oxidant, the application of benign solvents like water and ethanol, and the development of reactions that proceed under visible-light photocatalysis to minimize energy consumption. rsc.org

Novel C-S Bond Forming Reactions: Beyond the traditional oxidation of sulfides, research is exploring new strategies for constructing the carbon-sulfur bond directly to form sulfoxides. mdpi.com Methods involving the coupling of substrates like arylsulfinic acids with arenes or the use of β-sulfinyl esters as nucleophilic reagents represent important pathways that can offer better control over the sulfur oxidation state from the outset. researchgate.netmdpi.commdpi.com

The table below details the primary challenges and the corresponding future research directions aimed at overcoming them.

| Challenge | Description | Future Research Direction | Reference |

| Chemoselectivity | Difficulty in stopping oxidation at the sulfoxide stage without forming the sulfone. | Developing highly selective oxidants and catalyst systems; utilizing flow chemistry for precise reaction control. | organic-chemistry.orgjchemrev.comrsc.org |

| Enantioselectivity | Achieving high enantiomeric purity in chiral sulfoxides. | Designing novel chiral catalysts (metal, organic, enzymatic); improving methods for accurate stereochemical analysis. | e3s-conferences.orgrsc.org |

| Sustainability | Reducing the environmental impact of chemical syntheses. | Employing green oxidants (e.g., O₂) and solvents (e.g., H₂O); utilizing energy-efficient methods like photocatalysis. | e3s-conferences.orgrsc.org |

| Scalability | Transitioning from lab-scale synthesis to efficient, large-scale industrial production. | Implementation of continuous flow manufacturing; designing robust catalysts and reactions suitable for bulk synthesis. | e3s-conferences.orgrsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3,4-Dimethoxyphenylmethylsulfoxide, both one-dimensional and two-dimensional NMR experiments are essential for a complete structural assignment.

One-Dimensional NMR (Proton and Carbon-13 NMR)

One-dimensional NMR provides fundamental information regarding the types and numbers of protons and carbons in a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons present. The methyl protons of the sulfoxide (B87167) group (S-CH₃) are expected to appear as a sharp singlet, with a chemical shift influenced by the electronegative sulfur and oxygen atoms; for comparison, the protons in Dimethyl Sulfoxide (DMSO) resonate around 2.5 ppm. careerendeavour.com The two methoxy (B1213986) groups (-OCH₃) on the aromatic ring are also expected to produce two distinct singlets. The three protons on the aromatic ring will appear in the aromatic region (typically 6.5-8.0 ppm), showing a splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

Carbon-13 (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. nist.gov For this compound, a total of nine distinct signals are expected, corresponding to the seven carbons of the dimethoxy-substituted ring, the carbon of the methylsulfoxide group, and the two methoxy carbons. The chemical shifts provide insight into the electronic environment of each carbon. Carbons attached to oxygen atoms (the two aromatic carbons at positions 3 and 4, and the two methoxy carbons) will be deshielded and appear at higher chemical shifts (downfield). nist.gov

A summary of predicted NMR data is presented below.

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic C-H | ~6.8 - 7.5 | ~110 - 125 |

| Aromatic C (quaternary) | - | ~130 - 155 |

| Methoxy (-OCH₃) | ~3.8 - 4.0 (two singlets) | ~55 - 60 |

| Sulfoxide Methyl (S-CH₃) | ~2.7 (singlet) | ~40 - 45 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show cross-peaks connecting the adjacent protons on the aromatic ring, confirming their relative positions. This is invaluable for unambiguously assigning the signals of the three aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbon atoms to which they are directly attached. hmdb.ca This technique would provide definitive correlations for each proton-carbon pair: the aromatic protons to their respective aromatic carbons, the methoxy protons to the methoxy carbons, and the methylsulfoxide protons to the methylsulfoxide carbon. This allows for the confident assignment of the carbon signals based on the already-assigned proton spectrum. hmdb.ca

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). nih.gov For this compound, with a molecular formula of C₉H₁₂O₃S, the calculated exact mass is 200.0507. HRMS analysis would yield a measured mass very close to this theoretical value, which serves to confirm the elemental composition and distinguish it from other potential compounds having the same nominal mass.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) Applications

LC-Q-TOF/MS combines the separation power of liquid chromatography with the high-resolution and accurate mass analysis of a Q-TOF mass spectrometer. researchgate.net This is a powerful tool for identifying compounds in complex mixtures. In the context of analyzing this compound, LC would first isolate the compound from a sample matrix. The eluting compound would then be ionized and analyzed by the Q-TOF instrument. This provides not only the accurate mass of the parent molecular ion but can also be used for tandem MS (MS/MS) experiments. In MS/MS, the molecular ion is fragmented, and the masses of the resulting fragments are measured, providing valuable structural information and a "fingerprint" for the compound.

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. The absorption of energy at specific frequencies corresponds to particular bonds and functional groups, making it an excellent tool for functional group identification. nist.gov The IR spectrum of this compound is expected to display several characteristic absorption bands.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (in -CH₃) | Stretching | 3000 - 2850 |

| Aromatic C=C | Ring Stretching | 1620 - 1450 |

| Sulfoxide S=O | Stretching | ~1050 |

| Ether C-O | Stretching | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

The most characteristic peak would be the strong S=O stretching vibration, which for DMSO appears around 1050 cm⁻¹. chemicalbook.com Additionally, C-H stretching vibrations for both the aromatic ring and the methyl groups would be visible above and below 3000 cm⁻¹, respectively. The presence of the aromatic ring would be confirmed by C=C stretching absorptions in the 1620-1450 cm⁻¹ region, and the dimethoxy substitution would be evident from strong C-O stretching bands. spectrabase.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to be dominated by vibrations characteristic of its constituent parts: the aromatic ring, the methoxy groups, the alkyl chain, and the sulfoxide group.

Key vibrational modes anticipated in the FT-IR spectrum include:

S=O Stretching: The sulfoxide group is characterized by a strong absorption band, typically appearing in the range of 1070-1030 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents.

Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene ring are expected to produce sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). nist.gov

Aliphatic C-H Stretching: The methyl group attached to the sulfur atom will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ region. nist.gov

C-O-C Stretching: The two methoxy groups will show characteristic asymmetric and symmetric C-O-C stretching bands. The asymmetric stretch is typically stronger and appears in the 1275-1200 cm⁻¹ region, while the symmetric stretch is found around 1075-1020 cm⁻¹.

Aromatic C=C Stretching: The in-ring carbon-carbon double bond vibrations of the benzene ring usually result in a series of bands in the 1600-1400 cm⁻¹ region. nist.gov

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as bending vibrations of the methyl C-H bonds, will appear in the fingerprint region (below 1500 cm⁻¹). renishaw.com

For illustrative purposes, the FT-IR data for the related compound 3,4-dimethoxybenzaldehyde (B141060) shows characteristic peaks that can be used for comparison.

Table 1: Illustrative FT-IR Data for a Related Compound: 3,4-Dimethoxybenzaldehyde

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3800-1335 (in CCl₄) | Various stretching and bending vibrations |

| 1335-400 (in CS₂) | Fingerprint region vibrations |

Data obtained from the NIST Chemistry WebBook for 3,4-dimethoxybenzaldehyde. spectroscopyonline.com

A detailed analysis of the FT-IR spectrum of this compound would require experimental data to precisely assign each peak and to account for any shifts due to the specific electronic environment created by the sulfoxide group.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in polarizability of the molecule. For this compound, the Raman spectrum would be particularly useful for observing non-polar bonds and symmetric vibrations.

Expected prominent features in the FT-Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, typically around 1000 cm⁻¹, is often a strong and characteristic Raman band. msu.edu Other C=C stretching vibrations within the ring will also be Raman active.

S=O Stretching: While also IR active, the S=O stretch can be observed in the Raman spectrum, though its intensity can vary.

C-S Stretching: The carbon-sulfur bond stretching vibration is expected to appear in the 700-600 cm⁻¹ region.

Methyl Group Vibrations: Symmetric C-H stretching and bending modes of the methyl group are typically observable in the Raman spectrum.

Raman spectroscopy is a valuable tool for studying molecular structure, and its application to this compound would provide a more complete vibrational profile when used in conjunction with FT-IR. msu.edunih.gov

Electronic Absorption and Fluorescence Spectroscopies

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and transitions within a molecule.

The UV-Visible absorption spectrum of this compound is expected to arise from π→π* transitions within the benzene ring. The presence of the two electron-donating methoxy groups and the sulfoxide group will influence the position and intensity of the absorption maxima (λmax). Conjugation of the aromatic ring with the sulfoxide group may lead to a red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene.

Quantum Yield Measurements

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The determination of Φf for this compound would require experimental measurement, typically by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. Without experimental data, the quantum yield remains undetermined.

Fluorescence Lifetime Analysis

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's environment and can provide information about quenching processes and molecular interactions. The fluorescence lifetime of this compound would need to be determined experimentally using techniques such as time-correlated single-photon counting (TCSPC).

Resonance Light Scattering (RLS) Studies

Resonance Light Scattering (RLS) is a technique that is particularly sensitive to the formation of molecular aggregates. If this compound were to form aggregates in solution, the RLS technique could be employed to study this phenomenon. The RLS spectrum is obtained by synchronously scanning the excitation and emission monochromators of a standard spectrofluorometer. An enhanced scattering signal at specific wavelengths can indicate the presence of aggregates.

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful single-crystal XRD analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles of all atoms in the molecule.

The conformation of the molecule, including the orientation of the methoxy groups and the geometry around the sulfur atom.

The crystal packing arrangement and any intermolecular interactions, such as hydrogen bonds or π-π stacking.

For a related compound, 3,4-dimethoxyphenol , a single-crystal XRD study has been reported. This study revealed an orthorhombic crystal system with the space group Pbca.

Table 2: Crystal Data for a Related Compound: 3,4-Dimethoxyphenol

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.7477 (4) |

| b (Å) | 13.8218 (7) |

| c (Å) | 26.6422 (13) |

| V (ų) | 3221.3 (3) |

| Z | 16 |

Data from a study on 3,4-dimethoxyphenol.

While this data provides a reference for the types of structural features that might be observed, a dedicated crystallographic study of this compound is necessary to determine its unique solid-state structure.

Advanced Spectroscopic Techniques for Detailed Molecular Information

The comprehensive structural elucidation of this compound relies on the synergistic application of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies functional groups and bond vibrations, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. These methods collectively offer a detailed molecular portrait of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. oregonstate.edu For this compound, both ¹H and ¹³C NMR spectroscopy are employed to map out the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ) are influenced by the electron density around the proton. oregonstate.edu In a typical deuterated solvent like chloroform-d (B32938) (CDCl₃), the spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methoxy protons, and the methylsulfoxide protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts for carbons are spread over a much wider range than for protons, which often allows for the resolution of every carbon signal. libretexts.org The signals are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it. libretexts.org Quaternary carbons, those not directly bonded to hydrogen, typically show weaker signals. huji.ac.il

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound in CDCl₃

| Assignment | ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Multiplicity | |

| Aromatic-H | 6.8 - 7.0 | Multiplet |

| Methoxy (OCH₃) | ~3.90 | Singlet |

| Methylsulfoxide (CH₃SO) | ~2.70 | Singlet |

| Aromatic-C (C-O) | - | - |

| Aromatic-C | - | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. huji.ac.ilclinicsearchonline.org The absorption of IR radiation only occurs when there is a change in the dipole moment of the molecule. clinicsearchonline.org

For this compound, the IR spectrum is expected to show characteristic absorption bands for the S=O bond, the C-O bonds of the methoxy groups, the aromatic C-H bonds, and the aliphatic C-H bonds of the methyl groups. The S=O stretching vibration in sulfoxides is a strong and prominent band.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| S=O Stretch | ~1050 | Strong |

| C-O Stretch (Aromatic) | 1200 - 1275 | Strong |

| C-O Stretch (Aliphatic) | 1000 - 1100 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It provides crucial information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns. uni-saarland.de High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. man.ac.uk

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the methylsulfoxide group, the methoxy groups, and cleavage of the aromatic ring, providing further evidence for the proposed structure.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 200 | Molecular Ion |

| [M - CH₃]⁺ | 185 | Loss of a methyl group |

| [M - OCH₃]⁺ | 169 | Loss of a methoxy group |

| [M - SOCH₃]⁺ | 137 | Loss of the methylsulfinyl group |

Theoretical and Computational Studies on 3,4 Dimethoxyphenylmethylsulfoxide

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a favorable balance between accuracy and computational expense. uci.edu It is based on the principle that the energy of a system can be determined from its electron density, a simpler quantity than the complex many-electron wavefunction. esqc.orgumn.edu This approach is widely used to calculate the electronic structure of molecules, offering profound insights into their intrinsic properties. uci.edu

DFT calculations are instrumental in elucidating the electronic structure and energetics of 3,4-Dimethoxyphenylmethylsulfoxide. By solving the Kohn-Sham equations, the ground-state electronic energy, molecular orbital shapes, and energies can be determined. aps.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. For this compound, these calculations would map the electron distribution, highlighting the influence of the electron-donating methoxy (B1213986) groups and the electron-withdrawing sulfoxide (B87167) group on the aromatic ring.

Table 1: Predicted Electronic Properties of this compound This table illustrates the type of data obtained from DFT calculations for the specified compound. The values are representative and would be determined by actual quantum chemical computations.

| Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its ground state. | -X Hartrees |

| Energy of HOMO | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. | -Y eV |

| Energy of LUMO | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. | -Z eV |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO, related to chemical reactivity and stability. | (Y-Z) eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | D Debyes |

DFT provides a powerful method for predicting the spectroscopic signatures of molecules. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of this compound can be computed. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be used to simulate the molecule's Infrared (IR) and Raman spectra. For instance, characteristic vibrational modes for this compound would include the S=O stretching frequency, C-O-C stretches of the methoxy groups, and various C-H and C=C vibrations within the aromatic ring. Comparing these theoretical spectra with experimental data is crucial for confirming the molecular structure and understanding its vibrational properties.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table shows examples of vibrational modes that would be calculated using DFT. The frequencies are for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| S=O Stretch | Sulfoxide | ~1050 |

| C-O-C Asymmetric Stretch | Methoxy | ~1250 |

| C-O-C Symmetric Stretch | Methoxy | ~1140 |

| Aromatic C=C Stretch | Phenyl Ring | ~1600 |

| Aromatic C-H Stretch | Phenyl Ring | ~3050 |

| Aliphatic C-H Stretch | Methyl | ~2950 |

To understand the chemical reactivity of this compound, DFT can be used to calculate reactivity descriptors. The Average Local Ionization Energy (ALIE) plotted on the molecule's surface identifies the regions where an electron is most loosely bound, indicating likely sites for electrophilic attack. For this molecule, lower ALIE values would be expected over the electron-rich aromatic ring and the sulfoxide oxygen atom.

Fukui functions provide a more quantitative prediction of reactivity by analyzing how the electron density changes upon the addition or removal of an electron. These functions help to identify the most probable sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). For this compound, this analysis would pinpoint specific atoms on the ring and the sulfoxide group, guiding the prediction of reaction mechanisms.

The insights gained from reactivity descriptors can be extended to predict the outcomes of chemical reactions. rsc.org For electrophilic aromatic substitution on the 3,4-dimethoxyphenyl ring, DFT calculations can determine the relative stability of the intermediates formed by attack at different positions, thus predicting the regioselectivity. The presence of the chiral sulfoxide group introduces the element of stereoselectivity in reactions. By calculating the transition state energies for different reaction pathways leading to different stereoisomers, DFT can predict which product is energetically favored, thereby explaining or predicting the stereochemical outcome of a reaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time, providing a detailed view of their dynamic behavior. longdom.orgmdpi.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule possesses several rotatable bonds, including the bonds linking the methyl and phenyl groups to the sulfoxide sulfur, and the bonds of the methoxy groups.

MD simulations can sample a vast number of possible conformations, identifying the most stable, low-energy structures and the energy barriers for conversion between them. longdom.org Furthermore, by placing the molecule in a simulated solvent box (e.g., water), MD can be used to study intermolecular interactions, such as the formation of hydrogen bonds between the sulfoxide oxygen and solvent molecules. nih.gov This provides a picture of how the molecule behaves in a realistic chemical environment.

Quantum-Chemical Calculations (e.g., Time-Dependent DFT, TD-DFT) for Excited States

While DFT is a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying electronic excited states. rsc.orgarxiv.orgredalyc.org TD-DFT allows for the calculation of the energies of electronic transitions, which are observed in UV-visible spectroscopy. arxiv.org

For this compound, TD-DFT calculations can predict its electronic absorption spectrum. The calculations yield the excitation energies required to promote an electron from an occupied orbital to an unoccupied one (e.g., π → π* transitions in the aromatic ring or n → π* transitions involving the sulfoxide oxygen). The theory also provides the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band. researchgate.netchemrxiv.org This information is critical for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule. chemrxiv.org

Table 3: Illustrative TD-DFT Results for Electronic Transitions in this compound This table presents the kind of output generated by TD-DFT calculations to predict a UV-Vis spectrum. The values are representative.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |

|---|---|---|---|---|

| S₀ → S₁ | 4.13 | 300 | 0.15 | π → π* |

| S₀ → S₂ | 4.59 | 270 | 0.30 | π → π* |

| S₀ → S₃ | 4.96 | 250 | 0.05 | n → π* |

In-Silico Prediction of Molecular Behavior and Degradation Pathways

Molecular Behavior and Reactivity

The molecular behavior of this compound is largely dictated by the electronic interplay between the electron-donating methoxy groups on the phenyl ring and the sulfoxide group. Density Functional Theory (DFT) calculations are a common approach to investigate the electronic structure and reactivity of aryl sulfoxides. tandfonline.comacs.orgresearchgate.net

Key aspects of its predicted molecular behavior include:

Electronic Properties: The 3,4-dimethoxy substitution pattern on the benzene (B151609) ring is expected to increase the electron density of the aromatic system. This influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Computational studies on veratrole derivatives have utilized DFT to analyze these frontier orbitals to understand reactivity. For this compound, the HOMO is likely to be centered on the electron-rich aromatic ring, while the LUMO may have significant contribution from the sulfoxide group, indicating the ring's susceptibility to electrophilic attack and the sulfoxide's potential as an electron acceptor.

Excited State Dynamics: Aryl sulfoxides are known to have complex excited-state processes. acs.orgnih.gov Upon absorption of UV light, they can undergo nonradiative decay. Computational studies on similar molecules have mapped out potential energy surfaces to understand these decay mechanisms. uzh.chresearchgate.net Two primary pathways are considered: pyramidal inversion at the sulfur center and the formation of a charge transfer excited state, where an electron moves from the aryl group to the sulfoxide, creating a radical cation/anion pair. acs.orgnih.govuzh.ch The presence of strong electron-donating groups, as in this compound, would likely influence the energy of this charge transfer state.

Bond Dissociation Enthalpies (BDEs): DFT methods, such as B3P86 and M06-2X, have been used to predict the S-O bond dissociation enthalpies in sulfoxides. tandfonline.com These calculations help in understanding the thermal stability of the sulfoxide group.

A hypothetical table of predicted molecular properties for this compound, based on typical values for similar aryl sulfoxides, is presented below.

| Predicted Property | Method | Predicted Value/Characteristic |

| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Relatively high due to electron-donating methoxy groups. |

| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Lowered by the presence of the sulfoxide group. |

| S-O Bond Dissociation Enthalpy (BDE) | DFT (e.g., B3P86) | Expected to be in the typical range for aryl sulfoxides (e.g., ~70-80 kcal/mol). |

| Major Nonradiative Decay Pathway | Time-Dependent DFT (TD-DFT) | Likely involves a charge transfer state and/or pyramidal inversion. acs.orguzh.ch |

This table is illustrative and based on computational studies of related aryl sulfoxides. Specific values for this compound would require dedicated calculations.

Predicted Degradation Pathways

In-silico tools for degradation prediction, such as Zeneth, operate by matching functional groups within a molecule to a knowledge base of known chemical reactions under various stress conditions (e.g., light, oxidation, pH). acs.org For this compound, several degradation pathways can be predicted.

Oxidation: The sulfoxide moiety is susceptible to oxidation to form the corresponding sulfone, 3,4-Dimethoxyphenylmethylsulfone. This is a common transformation for sulfoxides. dntb.gov.uaacs.orgnih.gov Computational studies on sulfide (B99878) and sulfoxide oxidations often explore the mechanisms of these reactions. acs.org

Photodegradation: Direct photolysis can be a significant degradation pathway for compounds that absorb sunlight. nih.gov Aryl sulfoxides can undergo complex photochemical reactions. researchgate.net The veratrole moiety can also influence photoreactivity. Theoretical investigations into resveratrol (B1683913) derivatives, which also possess hydroxylated phenyl rings, show that such structures can undergo significant photochemical transformations upon UV irradiation. chemrxiv.org Predicted photolytic degradation products for this compound could involve cleavage of the C-S bond or modifications to the aromatic ring.

Metabolic Degradation: In biological systems, demethylation of the methoxy groups on the aromatic ring is a plausible metabolic pathway, as is oxidation of the sulfoxide. dntb.gov.ua

A summary of predicted degradation pathways and potential products is outlined in the table below.

| Degradation Condition | Predicted Pathway | Potential Major Product(s) |

| Oxidative Stress | Oxidation of the sulfoxide group | 3,4-Dimethoxyphenylmethylsulfone |

| Photolytic Stress | C-S bond cleavage, ring modifications | 3,4-Dimethoxyphenol, methanesulfonic acid |

| Acid/Base Hydrolysis | Generally stable, potential for ether cleavage under harsh conditions | 3,4-Dihydroxyphenylmethylsulfoxide |

| Metabolic (in-silico) | Oxidation, O-demethylation | 3,4-Dimethoxyphenylmethylsulfone, 3-Hydroxy-4-methoxyphenylmethylsulfoxide, 4-Hydroxy-3-methoxyphenylmethylsulfoxide |

This table represents theoretically possible degradation pathways based on the chemical structure and data from predictive software and studies on related compounds.

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethoxyphenylmethylsulfoxide

Oxidation and Reduction Pathways of the Sulfoxide (B87167) Moiety

The sulfoxide group is an intermediate oxidation state for sulfur and can therefore undergo both oxidation and reduction.

Oxidation: The sulfoxide in 3,4-Dimethoxyphenylmethylsulfoxide can be oxidized to the corresponding sulfone, 3,4-Dimethoxyphenylmethylsulfone. This transformation involves the conversion of the S=O group to an SO₂ group. Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate (B83412). libretexts.org The reaction proceeds via the addition of an oxygen atom to the sulfur, increasing its oxidation state from +4 in the sulfoxide to +6 in the sulfone.

Reduction: Conversely, the sulfoxide can be reduced to the corresponding sulfide (B99878), 3,4-Dimethoxyphenylmethylsulfide. This process involves the removal of the oxygen atom from the sulfoxide moiety, decreasing the sulfur's oxidation state from +4 to +2. A variety of reducing agents can accomplish this, with common examples being hydrogen iodide, or combinations of reagents like trimethylsilyl (B98337) chloride and sodium iodide.

The general pathways for these transformations are summarized below:

| Transformation | Starting Compound | Product | Change in Sulfur Oxidation State |

| Oxidation | This compound | 3,4-Dimethoxyphenylmethylsulfone | +4 to +6 |

| Reduction | This compound | 3,4-Dimethoxyphenylmethylsulfide | +4 to +2 |

Hydrolysis Reactions and Stability under Varied Conditions

The stability of this compound is a critical factor in its handling and reactivity. The primary focus of its stability is the potential for hydrolysis of the carbon-sulfur bonds or decomposition under different pH and temperature regimes.

Generally, sulfoxides exhibit considerable stability. The carbon-sulfur bond is covalent and not readily cleaved by water. However, extreme conditions can promote decomposition.

Acidic Conditions: In strongly acidic media, protonation of the sulfoxide oxygen can occur. nih.gov While sulfoxides are more resistant to hydrolysis than esters or amides, prolonged exposure to strong acid at elevated temperatures could potentially lead to side reactions or degradation, although specific data on this compound is not readily available. The rate of hydrolysis for many organic compounds is often catalyzed by acid. nih.gov For some molecules, a decrease of one pH unit can lead to a tenfold increase in the hydrolysis rate. beilstein-journals.org

Neutral Conditions: Under neutral pH (around 7), this compound is expected to be highly stable.

Basic Conditions: The compound is also generally stable in basic solutions. The presence of the slightly acidic α-protons on the methyl group adjacent to the sulfoxide could potentially lead to deprotonation with a very strong base, but this does not typically result in hydrolysis.

The hydrolytic stability of conjugates like oximes has been shown to be significantly higher than that of hydrazones, with rate constants for oxime hydrolysis being nearly 1000-fold lower. nih.gov While not directly analogous, this illustrates the inherent stability of certain functional groups to hydrolysis.

Electrophilic and Nucleophilic Reactions Involving the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is dominated by the directing effects of the two methoxy (B1213986) (-OCH₃) substituents.

Electrophilic Aromatic Substitution (EAS): The methoxy groups are powerful activating groups and ortho-, para-directors for electrophilic aromatic substitution. smolecule.com This is due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. numberanalytics.com

In this compound, the two methoxy groups work in concert to direct incoming electrophiles. The potential sites for substitution are positions 2, 5, and 6.

Position 5: This position is para to the methoxy group at C-4 and ortho to the methoxy group at C-3. It is highly activated.

Position 2: This position is ortho to the methoxy group at C-3.

Position 6: This position is ortho to the methoxy group at C-4.

Steric hindrance from the adjacent methylsulfoxide group might influence the regioselectivity, but the electronic activation by the methoxy groups is the dominant factor. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur primarily at the most activated and sterically accessible positions on the ring. masterorganicchemistry.com

| Position on Ring | Relation to -OCH₃ at C3 | Relation to -OCH₃ at C4 | Predicted Reactivity |

| 2 | Ortho | Meta | Activated |

| 5 | Ortho | Para | Highly Activated |

| 6 | Meta | Ortho | Activated |

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings like the one in this molecule. researchgate.net Such reactions typically require the presence of strong electron-withdrawing groups to decrease the electron density of the ring and a good leaving group. numberanalytics.com Since this compound contains two electron-donating methoxy groups and no suitable leaving group on the aromatic ring, it is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Kinetics and Thermodynamics of Chemical Transformations

Detailed kinetic and thermodynamic data for the specific transformations of this compound are not extensively published. However, the principles governing these aspects can be inferred from studies of similar reactions.

Kinetics: The rates of reaction for this compound would be influenced by several factors:

Oxidation/Reduction: The kinetics of sulfoxide oxidation or reduction would depend on the specific reagent used, the solvent, and the temperature. The electron-rich nature of the aromatic ring is unlikely to have a major electronic effect on the reaction at the sulfur center itself, but it could influence solubility and interactions with reagents.

Electrophilic Aromatic Substitution: The rate of EAS would be significantly faster than that of unsubstituted benzene due to the activating effect of the two methoxy groups. The rate-determining step in these reactions is typically the initial attack of the electrophile on the aromatic ring to form the carbocation intermediate. masterorganicchemistry.com

Thermodynamics: The thermodynamic feasibility of reactions is determined by the change in Gibbs free energy (ΔG).

Oxidation: The oxidation of a sulfoxide to a sulfone is generally a thermodynamically favorable (exergonic) process, especially with strong oxidizing agents.

Reduction: The reduction of a sulfoxide to a sulfide is also typically thermodynamically favorable.

Electrophilic Aromatic Substitution: Most EAS reactions, such as nitration and halogenation, are exergonic and proceed to completion, driven by the re-formation of the stable aromatic ring in the final deprotonation step. numberanalytics.com

General Mechanistic Studies of Organic Reactions

The reactions of this compound are explained by well-established organic reaction mechanisms.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for an EAS reaction, such as nitration, on the 3,4-dimethoxyphenyl ring involves two main steps:

Attack by the Aromatic Ring: The π-electron system of the electron-rich benzene ring acts as a nucleophile, attacking a strong electrophile (E⁺), such as the nitronium ion (NO₂⁺). masterorganicchemistry.com This step is typically the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and is particularly well-stabilized by the electron-donating methoxy groups.

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that bears the new electrophile. numberanalytics.com This collapses the intermediate, restores the C=C double bond, and reforms the aromatic system, leading to the substituted product.

The presence of the methoxy groups not only speeds up the reaction but also directs the substitution pattern by providing enhanced stabilization for the sigma complex when the attack occurs at the ortho and para positions relative to them.

Stereochemistry and Chirality in 3,4 Dimethoxyphenylmethylsulfoxide Research

Principles of Enantiomerism and Diastereomerism Relevant to 3,4-Dimethoxyphenylmethylsulfoxide

The concept of stereoisomerism is central to understanding the chemical behavior of this compound. Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. youtube.com This category is broadly divided into enantiomers and diastereomers. oregonstate.eduyoutube.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. youtube.com Molecules that can exist as enantiomers are termed "chiral." youtube.com Chirality in a molecule often arises from the presence of a chiral center, which is a tetrahedral atom bonded to four different groups. youtube.com In the case of sulfoxides like this compound, the sulfur atom acts as a chiral center. researchgate.net The four different groups attached to the sulfur are the 3,4-dimethoxyphenyl group, the methyl group, the oxygen atom, and a lone pair of electrons. The presence of this chiral sulfur atom means that this compound can exist as a pair of enantiomers. If all the chiral centers in one molecule are inverted in the other, they are enantiomers. youtube.com

Diastereomers , on the other hand, are stereoisomers that are not mirror images of each other. oregonstate.eduyoutube.com This situation arises when a compound has multiple chiral centers. If at least one, but not all, of the chiral centers differ between two stereoisomers, they are classified as diastereomers. youtube.com While this compound itself has only one chiral center, diastereomeric relationships become relevant when it is part of a larger molecule with other chiral centers or when it interacts with other chiral molecules.

A special case of stereoisomerism involves meso compounds , which are achiral despite having chiral centers. youtube.com This occurs when a molecule possesses an internal plane of symmetry that makes it superimposable on its mirror image. youtube.com

Asymmetric Synthesis and Enantioselective Methodologies for this compound

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. Asymmetric synthesis refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over the other. gu.sersc.org This is often achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. clockss.org

For the synthesis of enantiomerically enriched sulfoxides, a common approach is the oxidative imination of sulfoxides and sulfinamides . nih.gov Another strategy involves the nucleophilic addition to S-electrophiles . nih.gov The development of bifunctional S(VI) reagents has also provided a pathway for the asymmetric synthesis of sulfoximines and related compounds. nih.gov

While direct asymmetric synthesis of this compound is not extensively detailed in the provided search results, general principles of asymmetric synthesis for sulfoxides are applicable. For instance, the use of chiral catalysts, such as those derived from transition metals or organic molecules (organocatalysts), can facilitate the enantioselective oxidation of a corresponding sulfide (B99878) to the sulfoxide (B87167). mdpi.comnih.gov The Pictet-Spengler reaction, followed by enantioselective reduction, is a known method for creating stereogenic centers in isoquinoline (B145761) synthesis, which can be conceptually related to creating chirality at the sulfur center. clockss.org

Recent advancements have highlighted the use of N-heterocyclic carbene (NHC) catalysis for asymmetric cycloaddition reactions, demonstrating the power of organocatalysis in constructing chiral molecules. oaepublish.com Similarly, chiral phosphoric acids and bifunctional organocatalysts have been employed in the atroposelective synthesis of axially chiral compounds, a concept that shares principles with the creation of centrally chiral molecules like this compound. mdpi.com

Chromatographic and Non-Chromatographic Enantiomeric Resolution Techniques

When a chemical synthesis produces a racemic mixture (an equal mixture of both enantiomers), the separation of these enantiomers, known as resolution, becomes necessary. Both chromatographic and non-chromatographic methods are employed for this purpose.

Chromatographic resolution is a powerful technique that utilizes chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govresearchgate.net These CSPs are themselves chiral and interact differently with the two enantiomers of the analyte, leading to their separation. aocs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of a variety of chiral compounds, including those with lactam scaffolds. mdpi.com The choice of mobile phase is also crucial for achieving good separation. researchgate.netsemanticscholar.org For instance, a normal phase HPLC method using a Chiral Pak AS-H column with a mobile phase of n-hexane, ethanol (B145695), 2-propanol, and trifluoroacetic acid has been successfully used to resolve enantiomers of Ezetimibe. semanticscholar.org

Non-chromatographic resolution methods often involve the use of a chiral resolving agent. This agent, which is a single enantiomer of another chiral compound, reacts with the racemic mixture to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. nih.gov After separation, the resolving agent is removed to yield the individual enantiomers of the original compound. An example of this is the use of (+)- and (−)-2′-bromotetranilic acid to resolve the enantiomers of 3,4-methylenedioxypyrovalerone (MDPV). nih.gov

Total spontaneous resolution is another non-chromatographic method applicable to stereochemically labile compounds that crystallize as conglomerates (where each crystal contains only one enantiomer). gu.se

The Role of Chirality in Specific Molecular Recognition and Interactions

Chirality plays a fundamental role in molecular recognition, which is the specific interaction between two or more molecules. nih.gov This is particularly evident in biological systems, where enzymes and receptors are chiral and often interact selectively with only one enantiomer of a chiral substrate or drug. mdpi.com

The study of molecular recognition often involves host-guest chemistry, where a larger "host" molecule binds a smaller "guest" molecule. The stability of the resulting complex can be influenced by the size, shape, and chirality of both the host and guest. nankai.edu.cn For example, modified cyclodextrins have been shown to recognize both the size and chirality of alcohol guests, with enantioselectivities measured by the difference in the stability of the complexes formed with each enantiomer. nankai.edu.cn

The transfer of chirality from a single molecule to a larger assembly is a key concept in supramolecular chemistry. d-nb.info This can lead to the formation of chiral supramolecular structures with unique properties. For instance, naphthalene (B1677914) diimide amphiphiles functionalized with a chiral motif can self-assemble with tunable chirality upon recognition of adenosine (B11128) phosphates. rsc.org

Advanced Spectroscopic Probes for Chirality (e.g., Photoelectron Circular Dichroism)

While traditional chiroptical techniques like circular dichroism (CD) measure the differential absorption of left and right circularly polarized light, more advanced methods have emerged to probe molecular chirality with greater sensitivity. nih.gov

Photoelectron Circular Dichroism (PECD) is a powerful technique that measures the asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule upon ionization with circularly polarized light. rsc.orgaps.org This effect can be orders of magnitude larger than that observed in conventional CD. nih.gov PECD is highly sensitive to the three-dimensional structure of the molecule and the electronic configuration of the cation formed upon ionization. researchgate.netnih.gov

Studies on methyl p-tolyl sulfoxide, a molecule structurally related to this compound, have demonstrated a strong PECD effect. researchgate.netnih.gov This indicates that PECD is a promising tool for studying the chirality of sulfoxides. The technique can be used to determine the absolute configuration of a chiral molecule and to follow the dynamics of chiral molecules in photochemical reactions on a femtosecond timescale. nih.govnih.gov

Enzymatic Inhibition Mechanisms and Biochemical Interactions of 3,4 Dimethoxyphenylmethylsulfoxide

Modulation of Specific Enzyme Activities by the Chemical Compound

A thorough search of scientific databases and research articles did not yield any specific information or data tables concerning the modulation of enzyme activities by 3,4-Dimethoxyphenylmethylsulfoxide. Consequently, no detailed research findings on its enzymatic inhibition mechanisms or biochemical interactions can be provided.

Advanced Analytical Methodologies for 3,4 Dimethoxyphenylmethylsulfoxide

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic techniques are the cornerstone for the separation and quantification of 3,4-Dimethoxyphenylmethylsulfoxide. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages depending on the analytical requirements.

HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a successful HPLC method hinges on the systematic optimization of several key parameters to achieve the desired separation efficiency and sensitivity.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of separation for moderately polar compounds such as this compound. The optimization process involves a meticulous selection of the stationary phase, mobile phase composition, pH, and temperature to achieve optimal resolution and peak shape.

A typical starting point for method development would involve a C18 column, which is a versatile stationary phase providing excellent retention for aromatic compounds. The mobile phase generally consists of a mixture of an aqueous component (like deionized water or a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). The ratio of these components is critical in controlling the retention time of the analyte. For this compound, a higher proportion of the aqueous phase would lead to longer retention, while increasing the organic modifier concentration would decrease it.

The pH of the mobile phase can influence the ionization state of the analyte and any impurities, thereby affecting their retention behavior. For a neutral compound like this compound, pH control is primarily important for ensuring the stability of the compound and the stationary phase, as well as controlling the retention of any ionizable impurities.

Column temperature is another parameter that can be adjusted to fine-tune the separation. Higher temperatures can reduce the viscosity of the mobile phase, leading to lower backpressure and potentially sharper peaks. However, the thermal stability of the analyte must be considered.

Table 1: Illustrative Optimized RP-HPLC Parameters for this compound Analysis

| Parameter | Optimized Condition |

| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

While isocratic elution (constant mobile phase composition) is simpler, a gradient elution strategy is often necessary for analyzing samples containing this compound along with impurities of widely varying polarities. In gradient elution, the composition of the mobile phase is changed over the course of the analytical run. This allows for the efficient elution of both weakly retained and strongly retained compounds in a single analysis.

Table 2: Example of a Gradient Elution Program for Purity Analysis

| Time (minutes) | % Acetonitrile | % Water |

| 0.0 | 40 | 60 |

| 15.0 | 80 | 20 |

| 20.0 | 80 | 20 |

| 22.0 | 40 | 60 |

| 30.0 | 40 | 60 |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its application would depend on its thermal stability and volatility. If the compound can be vaporized without decomposition, GC can offer high resolution and sensitivity. The sulfoxide (B87167) functional group can sometimes be prone to thermal degradation, which is a critical factor to evaluate during method development.

A suitable GC method would likely employ a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane. The injector and detector temperatures must be carefully optimized to ensure efficient volatilization without causing thermal breakdown. A flame ionization detector (FID) would be a common choice for quantification due to its robustness and wide linear range for organic compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

Hyphenated Techniques for Definitive Identification and Quantification

For unambiguous identification and more sensitive quantification, chromatographic systems are often coupled with powerful detectors, a practice known as hyphenation.

Coupling HPLC with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, provides a significant advantage over a standard UV-Vis detector. A DAD acquires the full UV-Vis spectrum for every point in the chromatogram. This three-dimensional data (absorbance vs. time vs. wavelength) is invaluable for compound identification and purity assessment.

For this compound, the DAD can be used to obtain its UV spectrum as it elutes from the HPLC column. This spectrum, characterized by specific absorption maxima, serves as a fingerprint for the compound, allowing for its positive identification. The characteristic aromatic absorption due to the 3,4-dimethoxyphenyl moiety would be a key feature.

Furthermore, DAD is instrumental in peak purity analysis. By comparing the spectra across a single chromatographic peak, it is possible to determine if the peak corresponds to a single compound or co-eluting impurities. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides strong evidence of peak purity. This capability is crucial for quality control and stability studies of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Both GC-MS and LC-MS stand out as powerful tools for the analysis of this compound, each with its own set of advantages. The choice between them often depends on the analyte's volatility and thermal stability, as well as the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred technique for volatile and thermally stable compounds. While sulfoxides can be challenging to analyze directly by GC due to potential thermal degradation, derivatization can overcome this limitation. nih.govjfda-online.com For instance, reduction of the sulfoxide to the more stable sulfide (B99878) or other derivatization techniques can be employed. nih.gov In the analysis of related aromatic sulfoxide compounds, GC-MS has been successfully utilized, often following a derivatization step to enhance volatility and chromatographic performance. tandfonline.comresearchgate.net A typical GC-MS setup for a related compound might involve a capillary column, such as one coated with poly(dimethylsiloxane), and electron ionization (EI) for fragmentation, providing a characteristic mass spectrum for identification. tandfonline.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of less volatile, polar, and thermally labile compounds like sulfoxides, often without the need for derivatization. mdpi.comddtjournal.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation technique for aromatic compounds. scielo.brjfda-online.com For structurally similar compounds such as (E)-4-(3',4'-dimethoxyphenyl)but-3-en-1-ol, RP-HPLC methods have been developed using C18 columns with mobile phases consisting of methanol (B129727) and water mixtures. researchgate.net LC coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, which is particularly beneficial for trace analysis in complex mixtures. researchgate.netresearchgate.netnih.gov Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS for polar molecules, which would be appropriate for this compound. ddtjournal.com

The table below outlines hypothetical, yet plausible, starting parameters for the analysis of this compound based on methods for structurally analogous compounds.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase like 5% phenyl-methylpolysiloxane. tandfonline.com | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size). researchgate.net |

| Mobile Phase | - | Gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). mdpi.com |

| Carrier Gas/Flow Rate | Helium at a constant flow rate (e.g., 1 mL/min). nih.gov | 0.5 - 1.0 mL/min. |

| Injection Mode | Split/Splitless | - |

| Temperature Program | Initial oven temperature of 50-100°C, followed by a ramp to 250-300°C. | Isothermal or gradient temperature control of the column (e.g., 30-40°C). researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV. nih.gov | Electrospray Ionization (ESI), positive or negative mode. ddtjournal.com |

| Mass Analyzer | Quadrupole or Ion Trap | Triple Quadrupole (QqQ) or Time-of-Flight (TOF). mdpi.com |

| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) for quantification. nih.gov |

Method Validation Parameters for Analytical Reliability

To ensure that an analytical method for this compound is suitable for its intended purpose, a thorough validation process is essential. formulationbio.comresearchgate.net This process, guided by international standards such as the ICH guidelines, establishes the performance characteristics of the method. researchgate.netchula.ac.th

Specificity and Selectivity